molecular formula C12H9Cl B164846 3-Chlorobiphenyl CAS No. 2051-61-8

3-Chlorobiphenyl

Cat. No.: B164846
CAS No.: 2051-61-8
M. Wt: 188.65 g/mol
InChI Key: NMWSKOLWZZWHPL-UHFFFAOYSA-N
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Description

3-Chlorobiphenyl, also known as 3-chlorodiphenyl, is an organic compound with the chemical formula C₁₂H₉Cl. It is a member of the polychlorinated biphenyls (PCBs) family, which are synthetic organic chemicals with one or more chlorine atoms attached to biphenyl. These compounds were widely used in various industrial applications due to their chemical stability and insulating properties .

Mechanism of Action

3-Chlorobiphenyl, also known as PCB 2, is a synthetic organic compound that belongs to the class of polychlorinated biphenyls (PCBs). It has been used in several industrial applications and is known for its persistence in the environment due to its low reactivity and stability .

Target of Action

The primary target of this compound is the aryl hydrocarbon receptor . This receptor plays a crucial role in the regulation of eukaryotic gene expression and affects cellular proliferation and differentiation in target tissues .

Biochemical Pathways

The first step of the PCB metabolic pathway involves the conversion of chlorobiphenyl to 2,3-dihydroxy-1-phenylcyclohexa-4,6-diene (dihydrodiol) by a multicomponent biphenyl dioxygenase (bphA) . The enzyme bphA consists of large and small subunits . As chlorination substitution in the biphenyl ring increases, the microbial degradation rate decreases .

Pharmacokinetics

The pharmacokinetics of this compound involves its metabolism in human-relevant models, such as HepG2 cells . Twenty PCB 2 metabolites belonging to 13 metabolite classes, including five dechlorinated metabolite classes, were identified in the cell culture media from HepG2 cells exposed to 10 μM or 3.6 nM PCB 2 .

Result of Action

The result of this compound’s action involves the formation of dechlorination products . These findings demonstrate that the metabolism of LC-PCBs in human-relevant models involves the formation of dechlorinated metabolites .

Action Environment

This compound remains in the environment for a long period due to its low reactivity and stability in harsh environmental conditions . Different types of microbes are reported to degrade PCBs under anaerobic and/or aerobic conditions by reducing and oxidizing dechlorination mechanisms, respectively .

Biochemical Analysis

Biochemical Properties

3-Chlorobiphenyl is metabolized by cytochrome P450 enzymes into hydroxylated metabolites (OH-PCBs) . These metabolites can be further oxidized, resulting in complex metabolite mixtures . The metabolism of this compound in human-relevant models involves the formation of dechlorination products .

Cellular Effects

In HepG2 cells, a human-relevant cell line, exposure to this compound led to the formation of twenty PCB 2 metabolites belonging to 13 metabolite classes . This exposure also altered bile acid biosynthesis in the cells .

Molecular Mechanism

The molecular mechanism of this compound involves its oxidation by P450 enzymes to form OH-PCBs . These OH-PCBs can be sulfated, glucuronidated, or further oxidized . A dechlorinated dihydroxylated metabolite was also detected in human liver microsomal incubations with monohydroxylated PCB 2 metabolites .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. For instance, in HepG2 cells exposed to this compound for 24 hours, the metabolite profiles differed from those identified in samples from an earlier study .

Dosage Effects in Animal Models

While specific dosage effects of this compound in animal models are not mentioned in the available literature, it is known that the metabolism of LC-PCBs can result in complex metabolite mixtures

Metabolic Pathways

This compound is involved in metabolic pathways mediated by P450 enzymes . It is oxidized to form OH-PCBs, which can be further metabolized through sulfation, glucuronidation, or additional oxidation .

Transport and Distribution

Given its metabolic transformation into various metabolites, it is likely that these metabolites may be distributed differently within cells and tissues .

Comparison with Similar Compounds

  • 2-Chlorobiphenyl
  • 4-Chlorobiphenyl
  • 3,3’-Dichlorobiphenyl
  • 4,4’-Dichlorobiphenyl

Comparison: 3-Chlorobiphenyl is unique due to its specific chlorine substitution pattern, which influences its chemical reactivity and biological effects. Compared to other chlorobiphenyls, it has distinct metabolic pathways and environmental behaviors .

Properties

IUPAC Name

1-chloro-3-phenylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9Cl/c13-12-8-4-7-11(9-12)10-5-2-1-3-6-10/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMWSKOLWZZWHPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1040299
Record name 3-Chlorobiphenyl
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Molecular Weight

188.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2051-61-8
Record name 3-Chlorobiphenyl
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chlorobiphenyl
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Record name 3-Chlorobiphenyl
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Record name 3-chlorobiphenyl
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Record name 3-CHLOROBIPHENYL
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Synthesis routes and methods I

Procedure details

It would be desirable to be able to prepare 4-chlorobiphenyl in a single step from biphenyl and chlorine. According to U.S. Pat. No. 1,890,427, this is possible by chlorination of biphenyl in chlorobenzene in the presence of metallic iron as catalyst. However, this gives a mixture comprising 4-chlorobiphenyl, 3-chlorobiphenyl, 2-chlorobiphenyl and unreacted biphenyl. The separation of this mixture is very complicated. For separating off one isomer, the reference describes crystallization from noneutectic mixtures above the freezing point of the eutectic. This means that separation of the entire mixture makes it necessary to carry out a complicated sequence of distillation and crystallization steps. Czech. Chem. Prum., 30(10), 529-32 (1980) confirms this. To achieve purities of greater than 99%, the latter reference describes the following steps to be carried out in succession for the separation of mixtures comprising 2-, 3- and 4-chlorobiphenyl: 1. distillation, 2. crystallization of the fractions from the distillation and 3. recrystallization of the fractions from the crystallization from ethanol.
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Synthesis routes and methods II

Procedure details

In a manner similar to Example 1, the reaction of 3-chloroaniline (38.3 g, 0.30 mole) with t-butyl nitrite (46.4 g, 0.45 mole) in the presence of copper powder (15.0 g, 0.24 mole) and 4Å molecular sieves (powdered, 15.0 g) in benzene (1650 ml) produced 3-chloro[1,1'-biphenyl] (38.4 g, 67.6% yield, bp 96°/0.15 mm) as an oil. When the experiment was repeated the yield was 65.7%
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38.3 g
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46.4 g
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1650 mL
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copper
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15 g
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Synthesis routes and methods III

Procedure details

4-phenyl-2-chlorophenol is methylated by means of well-known method steps and 4-phenyl-2-chloroanisole (hereinafter referred to as Material I) is extracted. 1/3 mole of Material I is dissolved into carbon disulfide 300cc and a Friedel Craft's reaction is effected in a MILO flask in which 1/3 mole of octanol chloride and 60 grams of anhydrous ammonium chloride are placed. As a result, 4-octanoyl-4'-methoxy-3'-chlorobiphenyl (hereinafter referred to as Compound 4) is extracted with a yield of 75%. As the result of reduction of said Compound 4, by the well-known Wolff-Kischner's reaction, 4-octyl-4'-methoxy-3'-chlorobiphenyl (hereinafter referred to as Compound 5) is extracted with a yield of 70 weight percent. 0.01 mole of 4-octyl-4'-hydroxy-3-chlorobiphenyl (hereinafter referred to as Material II), which is extracted from said Compound 5 by means of demethylation with HBr water, is dissolved into a mixed solution of 100cc pyridine and 50cc. of benzene. After this 0.012 mole of 4-octyloxy-benzoil chloride is added to the solution, this mixed solution is heated and stirred for 24 hours. Extraction is achieved by adding water (200cc) and benzene (100cc) to the solution. The resultant benzene layer is washed with a mixture of 1 mole of sodium hydroxide solution (50cc) and 1 mole of HCl liquid (100cc). The resultant compound in benzene layer is crystallized from ethyl alcohol (50cc). The result of the above method steps, 4-octyl-4'-(4"-octyloxy benzoil)-3'-chlorobiphenyl (Compound 1 in the above table), is extracted at the yield rate of 85%.
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Compound 5
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4-octyl-4'-hydroxy-3-chlorobiphenyl
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Material II
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4-octyloxy-benzoil chloride
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benzene
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50 mL
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100 mL
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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